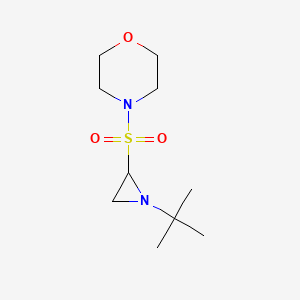![molecular formula C14H23Cl2NS B14405882 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-38-3](/img/structure/B14405882.png)
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and an octylsulfanyl methyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 3-chloromethyl-1-octylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; solvents like water or ethanol; room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Corresponding hydroxyl, amino, or thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form ionic bonds with negatively charged sites on proteins, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
Compared to similar compounds, 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the chloro and octylsulfanyl methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
88255-38-3 |
|---|---|
Fórmula molecular |
C14H23Cl2NS |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-chloro-1-(octylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H23ClNS.ClH/c1-2-3-4-5-6-7-11-17-13-16-10-8-9-14(15)12-16;/h8-10,12H,2-7,11,13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UONBEDPEDYVGBM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCSC[N+]1=CC=CC(=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


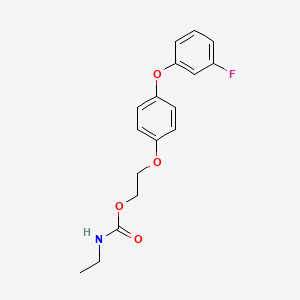


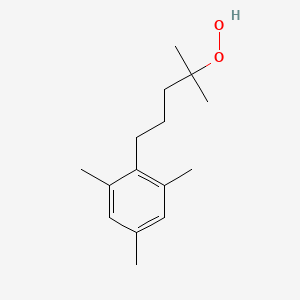

![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
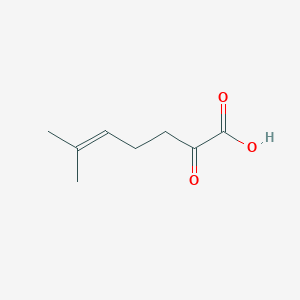

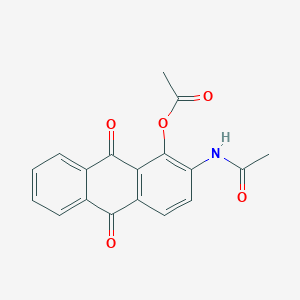
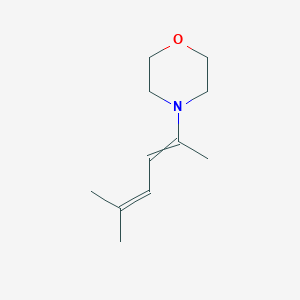
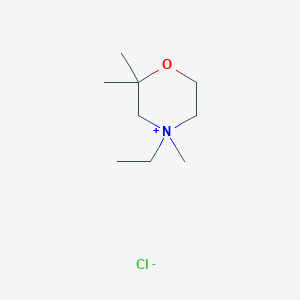
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
